molecular formula C21H17FN4O4S B2560892 3-((2-(3,4-dimethoxyphenyl)-2-oxoethyl)thio)-7-(4-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one CAS No. 1242871-47-1

3-((2-(3,4-dimethoxyphenyl)-2-oxoethyl)thio)-7-(4-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one

Cat. No. B2560892
CAS RN: 1242871-47-1
M. Wt: 440.45
InChI Key: SZHAJEVVULPPEY-UHFFFAOYSA-N
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Description

The compound is a derivative of [1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one, which is a type of heterocyclic compound. Heterocyclic compounds are widely studied in medicinal chemistry due to their diverse biological activities .


Molecular Structure Analysis

The compound contains several functional groups, including a [1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one ring, a thioether group, and two aromatic rings with fluorine and methoxy substituents. These groups could influence the compound’s reactivity and interactions with biological targets .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the electron-rich methoxy groups might undergo reactions with electrophiles, and the fluorine atom could potentially be displaced in nucleophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of polar functional groups and aromatic rings could influence its solubility, melting point, and other properties .

Safety and Hazards

The safety and hazards associated with a compound depend on its reactivity, toxicity, and other factors. Without specific data, it’s difficult to assess these aspects for this compound .

Future Directions

Further studies could focus on synthesizing this compound and evaluating its biological activities. Additionally, computational methods could be used to predict its properties and potential biological targets .

properties

IUPAC Name

3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]sulfanyl-7-(4-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17FN4O4S/c1-29-17-8-3-13(11-18(17)30-2)16(27)12-31-21-24-23-19-20(28)25(9-10-26(19)21)15-6-4-14(22)5-7-15/h3-11H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZHAJEVVULPPEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)CSC2=NN=C3N2C=CN(C3=O)C4=CC=C(C=C4)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17FN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-((2-(3,4-dimethoxyphenyl)-2-oxoethyl)thio)-7-(4-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one

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